2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone
Description
2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a fluorinated piperidinyl ethanone derivative characterized by a 2-fluorophenoxy group at position 2 and a propargyloxymethyl-substituted piperidine ring at position 1 of the ethanone scaffold.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-2-10-21-12-14-6-5-9-19(11-14)17(20)13-22-16-8-4-3-7-15(16)18/h1,3-4,7-8,14H,5-6,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKCTSRRFDASBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCCN(C1)C(=O)COC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone , also known as a novel piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a fluorophenoxy group and a modified piperidine ring, which are critical for its biological interactions.
Pharmacological Properties
The compound exhibits various pharmacological properties that are being explored in several studies:
- Antidepressant Activity : Initial studies suggest that derivatives of this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
- Anticancer Potential : The compound has shown promise in inhibiting the growth of various cancer cell lines. For example, it was tested against SK-BR-3 breast cancer cells and demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as an anticancer agent .
The biological activity is thought to stem from its ability to interact with specific receptors and enzymes involved in critical signaling pathways:
- Receptor Binding : The fluorophenoxy group enhances binding affinity to certain G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters.
- Enzyme Inhibition : The compound's structure suggests it may inhibit enzymes involved in cancer cell proliferation and survival, such as Heat Shock Protein 90 (Hsp90), which is essential for the stability of many oncogenic proteins .
Study 1: Anticancer Activity
In a study examining the growth inhibition of breast cancer cells, the compound was found to significantly reduce cell viability. The results indicated an IC50 value of approximately 15 µM, showcasing its potential as a therapeutic agent against breast cancer .
Study 2: Neuropharmacological Effects
Another investigation into the neuropharmacological effects revealed that the compound could enhance serotonin levels in neuronal cultures. This effect was attributed to the modulation of serotonin reuptake mechanisms, suggesting potential use in treating depression or anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenoxy group | Increased receptor affinity |
| Variations in piperidine ring structure | Altered pharmacokinetics and bioavailability |
| Alkyl chain length on side groups | Modulation of lipophilicity affecting cellular uptake |
These modifications have been systematically studied to enhance efficacy while minimizing toxicity.
Comparison with Similar Compounds
Structural Features :
- Core scaffold: The ethanone moiety serves as a central linker, connecting the 2-fluorophenoxy group (aromatic ether) and the piperidine ring.
- Substituents: 2-Fluorophenoxy: Enhances lipophilicity and influences binding interactions via halogen bonding. Propargyloxymethyl-piperidine: Introduces alkyne functionality, enabling click chemistry modifications, and modulates steric and electronic properties of the piperidine ring .
For example, describes microwave-assisted synthesis of similar enones using propargylated acetophenones and piperidine derivatives under basic conditions, suggesting a plausible route for the target compound .
Potential Applications: Structural analogs, such as bromodomain inhibitors () and antibacterial agents (), highlight its relevance in drug discovery. The propargyl group may also facilitate bioconjugation for targeted drug delivery .
Comparison with Similar Compounds
The following table compares 2-(2-fluorophenoxy)-1-(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone with structurally related piperidinyl ethanones, emphasizing substituent effects, synthesis, and properties:
Key Observations :
Substituent Impact: Halogenated Aromatic Groups (e.g., 2-fluorophenoxy in the target vs. 4-fluorophenyl in ): Fluorine atoms improve binding affinity and metabolic stability via hydrophobic and halogen-bonding interactions . Propargyloxy vs. Benzoyl: The propargyl group in the target compound offers synthetic versatility (e.g., click chemistry), whereas benzoyl groups () enhance π-π stacking in protein binding .
Synthesis Efficiency :
- Microwave-assisted methods () achieve faster reaction times (~5–7 min) compared to conventional heating, which is critical for lab-scale efficiency .
Physical Properties: Isomerism: highlights that piperidinyl ethanones exhibit rotational isomerism, with temperature-dependent NMR shifts. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone shows coalescence at 293 K, suggesting similar behavior in the target compound . Solubility: Hydroxyl () or polar groups (e.g., propargyloxy) improve aqueous solubility, whereas lipophilic substituents (e.g., difluorobenzoyl) enhance membrane permeability .
The target compound’s propargyl group may enable targeted delivery via bioorthogonal chemistry .
Contradictions and Limitations :
- emphasizes microwave synthesis for enones, but traditional methods may still be required for alkylation steps in the target compound.
- Toxicity data are scarce; while provides safety guidelines for a fluorophenyl analog, the propargyl group’s safety profile remains unverified .
Preparation Methods
Piperidine Functionalization via Alkylation
The propargyloxymethyl side chain is introduced through nucleophilic substitution. A representative protocol involves:
- Protection of Piperidine :
- Hydroxymethylation :
- Propargylation :
- Deprotection :
- Boc removal with trifluoroacetic acid (TFA) in DCM affords 3-((prop-2-yn-1-yloxy)methyl)piperidine.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 92 | 98.5 |
| 2 | 75 | 97.2 |
| 3 | 68 | 95.8 |
| 4 | 89 | 99.1 |
Synthesis of 2-(2-Fluorophenoxy)acetyl Derivatives
Nucleophilic Aromatic Substitution
2-Fluorophenol reacts with α-bromoacetyl bromide under basic conditions:
- Reaction Setup :
- Quenching and Isolation :
- After 12 h at room temperature, the mixture is filtered, concentrated, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield 2-(2-fluorophenoxy)acetyl bromide.
Optimization Note :
- Lower temperatures (0–5°C) minimize diacylation byproducts.
- Anhydrous conditions prevent hydrolysis of the acyl bromide.
Coupling Strategies for Final Assembly
Amide Bond Formation via Active Esters
The acetyl bromide is coupled with 3-((prop-2-yn-1-yloxy)methyl)piperidine using Schotten-Baumann conditions:
- Acylation :
- Workup :
- Extraction with DCM, drying over MgSO₄, and solvent evaporation yields the crude product.
- Purification :
- Recrystallization from ethanol/water (7:3) affords the title compound (mp 128–130°C).
Alternative Method :
- Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with N,N-diisopropylethylamine (DIPEA) improves yields to 82%.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.18 (m, 2H, Ar-H), 6.98–6.90 (m, 2H, Ar-H), 4.62 (s, 2H, OCH₂C≡CH), 4.15 (d, J = 2.4 Hz, 2H, C≡CH), 3.85–3.75 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H, piperidine-H), 2.55 (t, J = 2.4 Hz, 1H, C≡CH), 1.95–1.65 (m, 4H, piperidine-H).
- ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 157.3 (d, J = 245 Hz, Ar-C-F), 115.6–114.8 (Ar-C), 79.5 (C≡CH), 74.8 (C≡CH₂), 58.2 (OCH₂), 53.4 (piperidine-C), 45.1 (piperidine-C), 28.6–24.3 (piperidine-CH₂).
Chromatographic Purity
Scale-Up Considerations and Process Optimization
Solvent Selection
Catalytic Improvements
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) reduces reaction time from 12 h to 6 h in propargylation steps.
Q & A
Q. Optimization strategies :
- Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) to enhance reactivity .
- Temperature control : Maintain temperatures between 0°C and 60°C to prevent side reactions .
- Purification : Employ column chromatography or recrystallization to isolate high-purity product (>95%) .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenoxy proton signals at δ 6.8–7.2 ppm; propargyl protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z ~361.4) and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
- HPLC : Quantifies purity (>98% for pharmacological assays) with C18 columns and acetonitrile/water gradients .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action?
Answer:
- Target identification : Perform computational docking (AutoDock Vina) against receptors like GPCRs or kinases, leveraging the fluorophenoxy group’s π-π stacking potential .
- In vitro assays :
- Enzyme inhibition : Test activity against acetylcholinesterase or cytochrome P450 isoforms using fluorometric assays .
- Cell-based studies : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare IC50 values with structural analogs .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding via LC-MS/MS .
Advanced: How should contradictory biological activity data across studies be resolved?
Answer:
Case example : Discrepancies in IC50 values for kinase inhibition.
- Replication : Repeat assays under standardized conditions (e.g., ATP concentration, incubation time) .
- Structural validation : Confirm compound identity via X-ray crystallography (if crystalline) or 2D-NMR (e.g., NOESY for spatial proximity analysis) .
- Comparative analysis : Benchmark against analogs (e.g., 2-(4-fluorophenoxy) derivatives) to identify substituent-specific effects (see Table 1) .
Table 1 : Comparison of substituent effects on kinase inhibition
| Substituent | IC50 (nM) | Selectivity Index |
|---|---|---|
| 2-Fluorophenoxy | 52 ± 3 | 8.2 |
| 4-Fluorophenoxy | 78 ± 5 | 4.1 |
| Propargyl ether | 45 ± 2 | 12.3 |
Advanced: What strategies improve selectivity toward specific biological targets?
Answer:
- Structure-Activity Relationship (SAR) :
- Fluorine positioning : 2-Fluorophenoxy enhances target binding vs. 4-fluoro due to steric and electronic effects .
- Propargyl modification : Replace with bulkier groups (e.g., cyclopropylmethyl) to reduce off-target interactions .
- Computational modeling : Use molecular dynamics simulations to predict binding pocket compatibility .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve tissue-specific delivery .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
